molecular formula C17H23N5O5S B12700858 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-methyl- CAS No. 142744-18-1

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-methyl-

Cat. No.: B12700858
CAS No.: 142744-18-1
M. Wt: 409.5 g/mol
InChI Key: GUSIEDDJDIMRDC-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- is a complex organic compound with a molecular formula of C16H21N5O5S and a molecular weight of 395.4 g/mol . This compound is characterized by its unique structure, which includes a benzenediamine core substituted with nitro groups and a dimethylaminomethyl-furanyl moiety.

Preparation Methods

The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves multiple steps. The general synthetic route includes:

    Formation of the benzenediamine core: This is typically achieved through nitration of benzene followed by reduction to form the diamine.

    Introduction of the nitro groups: This step involves nitration reactions under controlled conditions to introduce nitro groups at specific positions on the benzene ring.

    Attachment of the dimethylaminomethyl-furanyl moiety: This involves a series of substitution reactions where the furanyl group is introduced, followed by the attachment of the dimethylaminomethyl group.

    Thioether formation: The final step involves the formation of the thioether linkage, connecting the furanyl moiety to the benzenediamine core.

Chemical Reactions Analysis

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The dimethylaminomethyl-furanyl moiety can also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

142744-18-1

Molecular Formula

C17H23N5O5S

Molecular Weight

409.5 g/mol

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-4,6-dinitrobenzene-1,3-diamine

InChI

InChI=1S/C17H23N5O5S/c1-18-14-8-15(17(22(25)26)9-16(14)21(23)24)19-6-7-28-11-13-5-4-12(27-13)10-20(2)3/h4-5,8-9,18-19H,6-7,10-11H2,1-3H3

InChI Key

GUSIEDDJDIMRDC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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